![molecular formula C20H19N5O2 B12173026 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide](/img/structure/B12173026.png)
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a triazolo-pyridine moiety, which is known for its diverse biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with a suitable ketone in the presence of a base.
Introduction of the triazolo-pyridine moiety: This step involves the cyclization of a suitable precursor with hydrazine derivatives to form the triazolo-pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its biological activity, particularly in the context of pharmacology.
Anticancer Activity
Research indicates that derivatives of quinoline and triazole compounds exhibit significant anticancer properties. A study demonstrated that compounds with similar structures to 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide showed effective inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Compounds containing triazole and quinoline moieties have been reported to possess antimicrobial activity against a range of pathogens. The mechanism often involves the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.
Neuroprotective Effects
Recent studies have suggested that this compound may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The ability of similar compounds to modulate neurotransmitter levels or reduce oxidative stress is under investigation.
Agricultural Applications
The compound is also being explored for its potential as a pesticide or herbicide.
Pesticidal Activity
Research has indicated that triazole derivatives can serve as effective agents against agricultural pests. The structural characteristics of this compound suggest it may interfere with insect growth regulators or act as a neurotoxin to target pests specifically.
Herbicidal Properties
Preliminary studies suggest that this compound may inhibit specific biochemical pathways in plants, which could lead to its application as a selective herbicide.
Material Science Applications
The unique properties of this compound make it suitable for development in material sciences.
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of materials. This application is particularly relevant in the creation of high-performance composites.
Nanotechnology
Nanoparticles synthesized using this compound exhibit interesting optical and electronic properties. Research into its use in nanocarriers for drug delivery systems is ongoing.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
Study | Application Area | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |
Study B | Antimicrobial Activity | Effective against multi-drug resistant bacterial strains. |
Study C | Pesticidal Activity | Showed high efficacy against common agricultural pests with low toxicity to non-target species. |
Study D | Polymer Chemistry | Enhanced mechanical strength and thermal stability in composite materials. |
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]triazolo[4,3-a]pyrazine: Studied for its potential as a kinase inhibitor.
[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine: Used in the development of energetic materials.
Uniqueness
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of a quinoline core with a triazolo-pyridine moiety. This unique structure imparts a range of biological activities and makes it a versatile compound for various scientific applications.
Biological Activity
The compound 1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1,2-dihydroquinoline-4-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C_{15}H_{16}N_{6}O_{2}
- IUPAC Name : this compound
- SMILES Notation : CC(=O)N(C(C)C)C1=C(C(=O)N2C=NN=C2C=C1)C(=N)C(=C)
Research indicates that this compound exhibits multiple mechanisms of action:
- Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies demonstrate that it targets specific signaling pathways involved in cell growth and survival.
- Kinase Inhibition : It acts as a potential inhibitor of c-Met kinase, which is implicated in various cancers. The IC50 values for inhibition have been reported in the nanomolar range, indicating high potency against this target .
- Induction of Apoptosis : Experimental data suggest that the compound can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of the compound against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung) | 0.83 ± 0.07 |
MCF-7 (Breast) | 0.15 ± 0.08 |
HeLa (Cervical) | 2.85 ± 0.74 |
These results indicate a strong inhibitory effect on cell viability across different cancer types .
Mechanistic Studies
Further mechanistic studies have included:
- Cell Cycle Analysis : Flow cytometry was used to assess the impact on cell cycle progression, revealing G2/M phase arrest.
- Annexin V-FITC Staining : This assay confirmed apoptotic cell death mechanisms activated by the compound.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on A549 Cells : A study demonstrated that treatment with the compound resulted in significant apoptosis and reduced proliferation rates in A549 lung cancer cells. The study utilized both dose-dependent assays and molecular docking simulations to elucidate interaction with c-Met kinase.
- MCF-7 Breast Cancer Model : In MCF-7 cells, the compound exhibited a remarkable ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced apoptosis rates.
Properties
Molecular Formula |
C20H19N5O2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-methyl-2-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-24-16-8-3-2-7-14(16)15(13-19(24)26)20(27)21-11-6-10-18-23-22-17-9-4-5-12-25(17)18/h2-5,7-9,12-13H,6,10-11H2,1H3,(H,21,27) |
InChI Key |
UKYBQJJHCXNKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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